molecular formula C9H12N4O5 B14459260 2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide CAS No. 71063-75-7

2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide

Cat. No.: B14459260
CAS No.: 71063-75-7
M. Wt: 256.22 g/mol
InChI Key: FDVKBDZCJBMZLH-UHFFFAOYSA-N
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Description

2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a butoxycarbonyl group, an oxime group, a carbamoyl group, and a cyanoacetamide moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide typically involves the reaction of butyl chloroformate with cyanoacetamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with hydroxylamine to form the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted cyanoacetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, while the cyanoacetamide moiety can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Methoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide
  • 2-{[(Ethoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide
  • 2-{[(Propoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide

Uniqueness

2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide is unique due to the presence of the butoxycarbonyl group, which imparts specific steric and electronic properties. This uniqueness allows it to participate in reactions and interactions that similar compounds with different alkoxycarbonyl groups may not exhibit. The butoxycarbonyl group also influences the compound’s solubility and reactivity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

71063-75-7

Molecular Formula

C9H12N4O5

Molecular Weight

256.22 g/mol

IUPAC Name

butyl [[2-(carbamoylamino)-1-cyano-2-oxoethylidene]amino] carbonate

InChI

InChI=1S/C9H12N4O5/c1-2-3-4-17-9(16)18-13-6(5-10)7(14)12-8(11)15/h2-4H2,1H3,(H3,11,12,14,15)

InChI Key

FDVKBDZCJBMZLH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)ON=C(C#N)C(=O)NC(=O)N

Origin of Product

United States

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